N-(sec-butyl)-2-oxo-2H-chromene-6-sulfonamide
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Overview
Description
“N-(sec-butyl)-2-oxo-2H-chromene-6-sulfonamide” is a complex organic compound. It contains a sec-butyl group, a chromene group with a ketone functionality at the 2-position, and a sulfonamide group at the 6-position of the chromene ring .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the 2H-chromene core, followed by functionalization at the appropriate positions with the sec-butyl and sulfonamide groups. The exact methods would depend on the specific reactivity and protection strategies for each functional group .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused six-membered benzene and oxygen-containing heterocyclic rings of the 2H-chromene group. The sec-butyl group would be a four-carbon chain attached to the nitrogen of the sulfonamide group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present. The chromene core might undergo electrophilic aromatic substitution reactions, while the sulfonamide group could participate in reactions typical for amides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar sulfonamide group might enhance its solubility in polar solvents .Scientific Research Applications
- Application : N-(butan-2-yl)-2-oxo-2H-chromene-6-sulfonamide acts as a bifunctional catalyst in the direct reductive amination of aliphatic ketones. Under hydrogenation conditions, it efficiently aminates a wide range of ketones, yielding chiral amines with excellent enantioselectivities .
- Significance : This process contributes to the synthesis of chiral amine intermediates used in pharmaceuticals, such as rivastigmine (for Alzheimer’s treatment) and repaglinide (for type II diabetes) .
- Application : N-(sec-butyl)-2-oxo-2H-chromene-6-sulfonamide serves as a solvent in organic synthesis. Its miscibility with water, alcohol, ether, and acetone makes it useful for various reactions .
- Application : N-(sec-butyl)-2-oxo-2H-chromene-6-sulfonamide, specifically the solvent extraction with 4-tert-butyl-2-(α-methylbenzyl) phenol (t-BAMBP), effectively separates cesium and rubidium from ultra-salty solutions containing high potassium concentrations. The process achieves extraction rates of 99.81% for cesium and 98.09% for rubidium, with potassium co-extraction .
- Significance : This separation method is crucial for applications like perovskite solar cells, magnetofluidic power generation, and spacecraft technology .
- Application : Initially, N-(sec-butyl)-2-oxo-2H-chromene-6-sulfonamide was explored for the synthesis of N-tert-butyl amides. It reacts with benzoic acid derivatives using condensing agents like 4-dimethylaminopyridine (DMAP) or hydroxybenzotriazole (HOBt) to form these amides .
- Application : N-(sec-butyl)-2-oxo-2H-chromene-6-sulfonamide plays a role in the preparation of high-end metal materials. Its involvement in multi-stage solvent extraction processes contributes to the recovery and purification of strategic metals .
Bifunctional Catalysis: Direct Reductive Amination of Aliphatic Ketones
Solvent in Organic Synthesis
Separation of Cesium and Rubidium
N-tert-Butyl Amides Synthesis
High-End Metal Materials Preparation
Mechanism of Action
Target of Action
It is presumed that the compound interacts with the olfactory system consisting of odorant receptors (ors) that need a common co-receptor (orco), and of ionotropic receptors (ir) .
Mode of Action
It is presumed that the compound interacts with the olfactory system, leading to the insect’s inability to recognize its host’s cues .
Pharmacokinetics
A related compound, carbon-11 labeled n-butan-2-yl-1-(2-chlorophenyl)-n-methylisoquinoline-3-carboxamide ([11c]pk11195), showed a fast uptake in many rat tissues and it was metabolized relatively fast in vivo . The estimated effective dose for humans speaks for the use of [11C]PK11195 in human PET imaging .
Result of Action
The compound’s interaction with the olfactory system could potentially lead to the insect’s inability to recognize its host’s cues .
Action Environment
The compound’s interaction with the olfactory system suggests that it could potentially be influenced by environmental factors that affect olfactory cues .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-butan-2-yl-2-oxochromene-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4S/c1-3-9(2)14-19(16,17)11-5-6-12-10(8-11)4-7-13(15)18-12/h4-9,14H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZGVINYWXRUTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC2=C(C=C1)OC(=O)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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